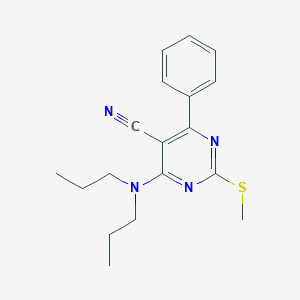
3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a triazine ring and an amino group, making it a potential candidate for various applications.
Mecanismo De Acción
The mechanism of action of 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, it has been shown to possess antiviral activity against HIV-1 and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its potential as a new drug candidate. Its antitumor, antiviral, and antimicrobial activity make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, research on the synthesis of new derivatives of this compound may lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
The synthesis of 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one involves the reaction between 6-methyl-1,3,5-triazine-2,4-diamine and butyl glycidyl ether in the presence of a base. The reaction proceeds through the opening of the epoxide ring of butyl glycidyl ether and the subsequent nucleophilic attack of the amino group of 6-methyl-1,3,5-triazine-2,4-diamine. The resulting product is then isolated and purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antitumor, antiviral, and antimicrobial activity, making it a promising candidate for the development of new drugs. Additionally, it has been used as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.
Propiedades
Nombre del producto |
3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
Fórmula molecular |
C11H20N4O2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H20N4O2/c1-3-4-7-17-8-5-6-12-11-13-10(16)9(2)14-15-11/h3-8H2,1-2H3,(H2,12,13,15,16) |
Clave InChI |
QLCIFSKRIPWBIH-UHFFFAOYSA-N |
SMILES isomérico |
CCCCOCCCNC1=NC(=O)C(=NN1)C |
SMILES |
CCCCOCCCNC1=NC(=O)C(=NN1)C |
SMILES canónico |
CCCCOCCCNC1=NC(=O)C(=NN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)
![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B253930.png)